2-Naphthalenemethanamine

Beschreibung

BenchChem offers high-quality 2-Naphthalenemethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenemethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

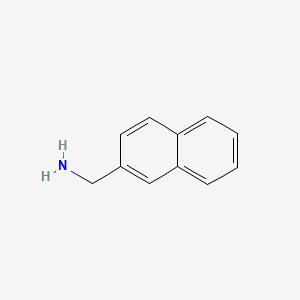

Structure

3D Structure

Eigenschaften

IUPAC Name |

naphthalen-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCAHQUVHHVHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174012 | |

| Record name | 2-Naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2018-90-8 | |

| Record name | 2-Naphthalenemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 2-naphthylmethanamine.

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Naphthylmethanamine

Introduction

2-Naphthylmethanamine, also known as 2-(aminomethyl)naphthalene, is a primary amine featuring a naphthalene scaffold. It serves as a crucial building block in the realms of medicinal chemistry and materials science. Its structural distinction from the well-known carcinogen 2-naphthylamine is of paramount importance; the presence of a methylene (-CH₂) spacer between the aromatic ring system and the amino group in 2-naphthylmethanamine fundamentally alters its electronic properties and reactivity, distancing it from the direct aromatic amine classification of its counterpart. This guide provides a comprehensive technical overview of its core physical and chemical properties, spectroscopic signature, synthesis, and reactivity, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Isomerism

The fundamental structure consists of a naphthalene ring substituted at the C2 position with an aminomethyl group.

Caption: Molecular structure of 2-Naphthylmethanamine.

Physicochemical Properties

The physical and chemical properties of 2-naphthylmethanamine are summarized in the table below. These properties are essential for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Reference(s) |

| CAS Number | 2018-90-8 | [1][2] |

| Molecular Formula | C₁₁H₁₁N | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 57.0 to 61.0 °C | |

| Boiling Point | 301.5 °C at 760 mmHg | |

| pKa (Predicted) | 9.06 ± 0.30 | |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, alcohols). | |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere (e.g., Argon, Nitrogen). | [2] |

Spectroscopic Characterization

Spectroscopic analysis is critical for structure confirmation and purity assessment. While readily available spectra are limited, experimental data can be found in specialized databases such as SpectraBase.[1] The expected spectral characteristics are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and amine protons. The seven aromatic protons on the naphthalene ring will appear as a complex multiplet pattern in the range of δ 7.4-7.9 ppm. The two methylene protons (-CH₂-) will present as a singlet at approximately δ 4.0 ppm. The two amine protons (-NH₂) will also appear as a broad singlet, typically between δ 1.5-2.5 ppm, whose chemical shift is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display 11 unique signals. Ten signals will be in the aromatic region (δ 125-140 ppm), corresponding to the carbons of the naphthalene ring. A single aliphatic signal for the methylene carbon (-CH₂) is expected around δ 46 ppm.[1]

Infrared (IR) Spectroscopy

The FT-IR spectrum provides key information about the functional groups present. As a primary amine, 2-naphthylmethanamine will exhibit characteristic N-H stretching vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400-3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Medium (two bands) |

| 3100-3000 | Aromatic C-H Stretch | Naphthalene Ring | Medium to Weak |

| 2950-2850 | Aliphatic C-H Stretch | Methylene (-CH₂-) | Medium |

| 1650-1580 | N-H Bending (Scissoring) | Primary Amine | Medium to Strong |

| 1600-1450 | C=C Aromatic Ring Stretch | Naphthalene Ring | Medium to Strong |

| 1335-1250 | C-N Stretch | Aromatic Amine Deriv. | Strong |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at an m/z ratio of 157. The primary fragmentation pathway involves the benzylic cleavage to lose the amino group and form a stable naphthylmethyl cation (C₁₁H₉⁺) at m/z 141, which is often the base peak.[1]

Chemical Reactivity and Transformations

The reactivity of 2-naphthylmethanamine is dominated by the primary amine functionality, which acts as both a nucleophile and a base due to the lone pair of electrons on the nitrogen atom. Unlike 2-naphthylamine, the methylene spacer prevents the delocalization of this lone pair into the aromatic system, rendering the amine more basic and nucleophilic, similar to benzylamine.

Key reactions include:

-

N-Acylation: Reacts readily with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine) to form stable amides.

-

N-Alkylation: Undergoes alkylation with alkyl halides, though this can lead to over-alkylation (formation of secondary and tertiary amines). Reductive amination with aldehydes or ketones is a more controlled method for synthesizing secondary amines.

-

Schiff Base Formation: Condenses with aldehydes or ketones, typically under acidic catalysis, to form imines (Schiff bases).

Caption: Key reaction pathways for 2-Naphthylmethanamine.

Experimental Protocol: Synthesis

A common and efficient laboratory-scale synthesis of 2-naphthylmethanamine is the reduction of 2-naphthonitrile using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).

Objective: To synthesize 2-naphthylmethanamine from 2-naphthonitrile.

Materials:

-

2-Naphthonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Ethyl acetate

-

Deionized water

-

1 M Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)

Protocol:

-

Reaction Setup: Assemble an oven-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. The entire system must be under a positive pressure of inert gas.

-

Reagent Preparation: In the reaction flask, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF. Causality: LiAlH₄ reacts violently with water; anhydrous conditions are critical to prevent quenching of the reagent and to ensure safety.

-

Substrate Addition: Dissolve 2-naphthonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). Causality: The reduction is highly exothermic. Slow, controlled addition at low temperature is necessary to manage the reaction rate and prevent dangerous temperature increases.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently heated to reflux for 2-4 hours to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench any excess LiAlH₄. Following this, perform a Fieser workup by sequentially and slowly adding water (X mL), followed by 1 M NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter, simplifying the purification process.

-

Isolation and Purification: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ether. Combine the organic filtrates and dry over anhydrous MgSO₄.

-

Final Product: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-naphthylmethanamine. The product can be further purified by column chromatography or recrystallization if necessary.

Applications in Research and Drug Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs such as Propranolol and Naproxen. 2-Naphthylmethanamine provides a valuable entry point for incorporating this moiety into new chemical entities. The primary amine handle allows for straightforward derivatization to generate libraries of compounds for screening. Its use as a precursor is noted in the synthesis of potential therapeutic agents and functional materials.

Safety and Handling

2-Naphthylmethanamine is a hazardous chemical and must be handled with appropriate precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. It is air-sensitive and should be stored under an inert atmosphere.

References

-

PubChem. (n.d.). 1-(2-Naphthyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Aaron Chemistry GmbH. (n.d.). 1-(2-Naphthyl)methanamine. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthalenamine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

NIST. (n.d.). Mass Spectrum (Electron Ionization) of 2-Naphthalenamine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

A Spectroscopic and Methodological Deep Dive into 2-Naphthalenemethanamine for Advanced Research Applications

This technical guide offers an in-depth exploration of the spectral characteristics of 2-naphthalenemethanamine (also known as 2-(aminomethyl)naphthalene), a key building block in the synthesis of pharmacologically active compounds and advanced materials. Designed for researchers, medicinal chemists, and quality control specialists, this document provides a comprehensive analysis of its Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide elucidates the underlying principles and experimental considerations, offering a robust framework for the structural confirmation and purity assessment of this versatile naphthalene derivative.

Introduction: The Significance of 2-Naphthalenemethanamine

2-Naphthalenemethanamine serves as a crucial intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic primary amine and a rigid bicyclic aromatic scaffold, makes it a valuable precursor for a diverse array of molecular architectures. The naphthalene moiety imparts unique photophysical properties and steric bulk, while the aminomethyl group provides a reactive handle for further chemical modifications. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, reaction monitoring, and ensuring the quality of downstream products.

Molecular Structure and Spectroscopic Correlation

The structural features of 2-naphthalenemethanamine give rise to a distinct and interpretable set of spectroscopic data. The molecule consists of a naphthalene ring system substituted at the 2-position with a methylamine group. This arrangement dictates the chemical environment of each proton and carbon atom, the vibrational modes of its functional groups, and its fragmentation pattern under mass spectrometric analysis.

Caption: Molecular structure of 2-naphthalenemethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR) Spectroscopy

The ¹H-NMR spectrum of 2-naphthalenemethanamine is expected to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, and the primary amine protons. The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the naphthalene ring.

Table 1: Predicted ¹H-NMR Spectral Data for 2-Naphthalenemethanamine (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 - 7.75 | m | 3H | Ar-H |

| ~ 7.50 - 7.40 | m | 4H | Ar-H |

| ~ 4.00 | s | 2H | -CH₂- |

| ~ 1.60 | br s | 2H | -NH₂ |

Interpretation and Causality: The aromatic protons are expected to resonate in the downfield region (7.40-7.85 ppm) due to the deshielding effect of the aromatic ring current. The complexity of the multiplet patterns arises from the various coupling interactions between adjacent protons on the naphthalene ring. The benzylic methylene (-CH₂-) protons are anticipated to appear as a singlet around 4.00 ppm. Their proximity to the electron-withdrawing naphthalene ring and the nitrogen atom results in a downfield shift compared to aliphatic methylene groups. The amine (-NH₂) protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift of the amine protons can be highly variable depending on concentration, temperature, and solvent.

¹³C-NMR (Carbon NMR) Spectroscopy

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-naphthalenemethanamine will give rise to a distinct signal.

Table 2: Predicted ¹³C-NMR Spectral Data for 2-Naphthalenemethanamine (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140.0 | Ar-C (quaternary) |

| ~ 133.5 | Ar-C (quaternary) |

| ~ 132.5 | Ar-C (quaternary) |

| ~ 128.0 - 125.0 | Ar-CH |

| ~ 46.0 | -CH₂- |

Interpretation and Causality: The aromatic carbons are found in the range of 125.0-140.0 ppm. The quaternary carbons, those that do not bear any protons, are typically weaker in intensity. The benzylic carbon is expected around 46.0 ppm, shifted downfield due to the attachment of the electronegative nitrogen atom and the aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-naphthalenemethanamine will show characteristic absorption bands for the N-H and C-N bonds of the primary amine, as well as vibrations associated with the aromatic naphthalene ring.

Table 3: Predicted FTIR Spectral Data for 2-Naphthalenemethanamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3370, 3290 | Medium, sharp | N-H symmetric and asymmetric stretching (primary amine) |

| ~ 3050 | Medium | Aromatic C-H stretching |

| ~ 2920, 2850 | Medium | Aliphatic C-H stretching (-CH₂-) |

| ~ 1600, 1500, 1470 | Medium to strong | Aromatic C=C stretching |

| ~ 1580 | Medium | N-H bending (scissoring) |

| ~ 860 - 810 | Strong | Aromatic C-H out-of-plane bending |

| ~ 1050 | Medium | C-N stretching |

Interpretation and Causality: The presence of a primary amine is strongly indicated by the two sharp bands in the 3300-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. The N-H bending vibration around 1580 cm⁻¹ further confirms the primary amine functionality. The aromatic C-H and C=C stretching vibrations are characteristic of the naphthalene ring system. The strong out-of-plane C-H bending bands in the fingerprint region are diagnostic of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 2-naphthalenemethanamine, electron ionization (EI) would likely be used.

Table 4: Predicted Mass Spectrometry Data for 2-Naphthalenemethanamine

| m/z | Relative Intensity | Assignment |

| 157 | High | [M]⁺˙ (Molecular Ion) |

| 156 | Moderate | [M-H]⁺ |

| 142 | Moderate | [M-NH₂]⁺ |

| 129 | High | [C₁₀H₉]⁺ |

| 128 | High | [C₁₀H₈]⁺˙ |

| 115 | Moderate | [C₉H₇]⁺ |

Interpretation and Causality: The molecular ion peak ([M]⁺˙) is expected at m/z 157, corresponding to the molecular weight of 2-naphthalenemethanamine. A common fragmentation pathway for benzylic amines is the cleavage of the C-C bond between the aromatic ring and the methylene group, leading to the formation of a stable tropylium-like ion or a naphthylmethyl cation. The loss of the amino group (-NH₂) would result in a fragment at m/z 142. The base peak is often the naphthylmethyl cation at m/z 141, which can further fragment.

Caption: Proposed mass spectrometry fragmentation pathway for 2-naphthalenemethanamine.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reproducible spectral data, the following standardized protocols are recommended. These methodologies are designed to be self-validating, incorporating internal standards and system suitability checks.

NMR Spectroscopy: Sample Preparation and Data Acquisition

Caption: A generalized workflow for NMR analysis.

-

Sample Preparation: Accurately weigh 10-20 mg of 2-naphthalenemethanamine and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the ¹H-NMR spectrum on a 400 MHz (or higher) spectrometer. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio (typically 16-64 scans). For ¹³C-NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal at 0.00 ppm.

FTIR Spectroscopy: ATR Method

-

Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric and instrumental contributions.

-

Sample Analysis: Place a small amount of solid 2-naphthalenemethanamine onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Presentation: The final spectrum is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry: Electron Ionization (EI)

-

Sample Introduction: Introduce a dilute solution of 2-naphthalenemethanamine in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Conclusion

The comprehensive spectral analysis of 2-naphthalenemethanamine presented in this guide provides a foundational reference for its unambiguous identification and characterization. By understanding the correlation between its molecular structure and its spectroscopic signatures, researchers and scientists can confidently utilize this important building block in their synthetic endeavors. The detailed experimental protocols further ensure the acquisition of reliable and high-quality data, upholding the principles of scientific integrity and reproducibility.

References

An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-7-bromonaphthalene

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-7-bromonaphthalene is a key bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive aminomethyl group at the 2-position and a bromine atom at the 7-position of the naphthalene scaffold, allows for diverse and targeted chemical modifications. This unique arrangement makes it a valuable intermediate in the synthesis of a wide array of complex organic molecules, including novel therapeutic agents and advanced functional materials. The strategic placement of the amino and bromo functionalities offers orthogonal handles for derivatization, enabling the construction of compound libraries for drug discovery and the development of new materials with tailored properties.

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-(Aminomethyl)-7-bromonaphthalene. It is designed to serve as a practical resource for researchers by offering a comparative analysis of different synthetic strategies, detailed experimental protocols, and an in-depth discussion of the underlying chemical principles. The aim is to equip scientists with the necessary knowledge to select and implement the most suitable synthetic route based on factors such as starting material availability, scalability, overall yield, and safety considerations.

Comparative Analysis of Synthetic Strategies

The synthesis of 2-(Aminomethyl)-7-bromonaphthalene can be approached through three principal retrosynthetic disconnections, each centered around the formation of the aminomethyl group from a suitable precursor. The choice of strategy is often dictated by the availability of starting materials and the desired scale of the synthesis. The three primary routes are:

-

Reductive Amination of 7-bromo-2-naphthaldehyde: This pathway involves the conversion of a carbonyl group to an amine via an imine intermediate.

-

Reduction of 7-bromo-2-naphthonitrile: This method relies on the reduction of a nitrile functionality to a primary amine.

-

Amination of 2-(bromomethyl)-7-bromonaphthalene: This approach utilizes a nucleophilic substitution reaction on a benzylic bromide.

The logical flow of these synthetic strategies is depicted in the following diagram:

Caption: Primary synthetic routes to 2-(Aminomethyl)-7-bromonaphthalene.

The following table provides a comparative summary of these three synthetic routes, highlighting their key advantages and disadvantages.

| Parameter | Reductive Amination | Nitrile Reduction | Amination (Gabriel Synthesis) |

| Key Intermediate | 7-bromo-2-naphthaldehyde | 7-bromo-2-naphthonitrile | 2-bromo-7-(bromomethyl)naphthalene |

| Key Transformation | Imine formation and reduction | Nitrile to primary amine | Nucleophilic substitution and deprotection |

| Common Reagents | NH₃ source (e.g., NH₄OAc), NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | LiAlH₄, Raney Ni/H₂ | Potassium phthalimide, Hydrazine |

| Advantages | Often a one-pot procedure from the aldehyde, good functional group tolerance with selective reducing agents. | Can be high-yielding. | Well-established and reliable for primary amines, avoids over-alkylation. |

| Disadvantages | Aldehyde precursor may require multi-step synthesis. Potential for side reactions if reducing agent is not selective. | Requires strong reducing agents (e.g., LiAlH₄) which can be hazardous and moisture-sensitive. Catalytic hydrogenation may lead to dehalogenation. | Multi-step process (alkylation and deprotection). Phthalhydrazide byproduct can be difficult to remove. |

| Scalability | Generally scalable, especially with catalytic hydrogenation. | Can be challenging to scale, particularly with metal hydrides. | Well-established and scalable. |

Route 1: Reductive Amination of 7-bromo-2-naphthaldehyde

This synthetic pathway is a widely used and versatile method for the formation of amines from carbonyl compounds.[1] The reaction proceeds in two main stages: the synthesis of the key intermediate, 7-bromo-2-naphthaldehyde, followed by its conversion to the target amine via reductive amination.

Step 1: Synthesis of 7-bromo-2-naphthaldehyde

A common method for the synthesis of this aldehyde is the oxidation of the corresponding alcohol, 7-bromo-2-naphthalenemethanol.[1]

Caption: Oxidation of 7-bromo-2-naphthalenemethanol to 7-bromo-2-naphthaldehyde.

Experimental Protocol: Oxidation of 7-bromo-2-naphthalenemethanol

-

To a solution of 7-bromo-2-naphthalenemethanol (1.0 g, 4.22 mmol) in dichloromethane (20 mL), add pyridinium chlorochromate (PCC) (1.36 g, 6.33 mmol).

-

Stir the mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 7-bromo-2-naphthaldehyde, which can be purified by column chromatography on silica gel.

Step 2: Reductive Amination

The reductive amination of 7-bromo-2-naphthaldehyde with an ammonia source, followed by in-situ reduction of the resulting imine, yields the target primary amine. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation as it is selective for the iminium ion over the aldehyde.[2]

Experimental Protocol: Reductive Amination of 7-bromo-2-naphthaldehyde

-

Dissolve 7-bromo-2-naphthaldehyde (1.0 g, 4.25 mmol) and ammonium acetate (3.28 g, 42.5 mmol) in methanol (40 mL).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium cyanoborohydride (0.32 g, 5.10 mmol) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

Quench the reaction by adding water and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by column chromatography or by formation and recrystallization of its hydrochloride salt.

Route 2: Reduction of 7-bromo-2-naphthonitrile

This pathway involves the synthesis of 7-bromo-2-naphthonitrile, followed by its reduction to 2-(aminomethyl)-7-bromonaphthalene.

Step 1: Synthesis of 7-bromo-2-naphthonitrile

7-bromo-2-naphthonitrile can be prepared from 7-amino-2-naphthonitrile via a Sandmeyer reaction, which is a reliable method for introducing a bromine atom onto an aromatic ring from a diazonium salt intermediate.[3][4]

Caption: Synthesis of 7-bromo-2-naphthonitrile via the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

-

Suspend 7-amino-2-naphthonitrile (1.0 g, 5.95 mmol) in a mixture of 48% hydrobromic acid (10 mL) and water (5 mL) and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (0.45 g, 6.54 mmol) in water (3 mL) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, dissolve copper(I) bromide (1.02 g, 7.14 mmol) in 48% hydrobromic acid (10 mL) at 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.

-

Cool the mixture, pour it into water, and extract with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by recrystallization.

Step 2: Nitrile Reduction

The reduction of the nitrile group to a primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[5]

Experimental Protocol: Reduction of 7-bromo-2-naphthonitrile with LiAlH₄

-

To a stirred suspension of lithium aluminum hydride (0.33 g, 8.61 mmol) in anhydrous tetrahydrofuran (THF) (30 mL) at 0 °C under an inert atmosphere, add a solution of 7-bromo-2-naphthonitrile (1.0 g, 4.31 mmol) in THF (10 mL) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water (0.33 mL), 15% aqueous NaOH (0.33 mL), and water (1.0 mL).

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(aminomethyl)-7-bromonaphthalene.

Route 3: Amination of 2-bromo-7-(bromomethyl)naphthalene

This route involves the synthesis of a di-brominated naphthalene intermediate, followed by a nucleophilic substitution with an amine synthon. The Gabriel synthesis is a classic and effective method for this transformation, as it prevents the over-alkylation that can occur with direct amination.[6][7]

Step 1: Synthesis of 2-bromo-7-(bromomethyl)naphthalene

This intermediate can be prepared from 2-bromo-7-methylnaphthalene via a radical bromination reaction, typically using N-bromosuccinimide (NBS) and a radical initiator.

Caption: Radical bromination of 2-bromo-7-methylnaphthalene.

Experimental Protocol: Radical Bromination

-

Dissolve 2-bromo-7-methylnaphthalene (1.0 g, 4.52 mmol) in carbon tetrachloride (20 mL).

-

Add N-bromosuccinimide (0.89 g, 4.97 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain 2-bromo-7-(bromomethyl)naphthalene.

Step 2: Gabriel Synthesis

The Gabriel synthesis involves the alkylation of potassium phthalimide with the bromomethylnaphthalene derivative, followed by hydrazinolysis to release the primary amine.[6]

Experimental Protocol: Gabriel Synthesis

-

To a solution of 2-bromo-7-(bromomethyl)naphthalene (1.0 g, 3.33 mmol) in dimethylformamide (DMF) (15 mL), add potassium phthalimide (0.68 g, 3.66 mmol).

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

-

Cool the reaction mixture and pour it into ice water. Filter the precipitate, wash with water, and dry to afford the crude N-(7-bromo-naphthalen-2-ylmethyl)phthalimide.

-

Suspend the crude phthalimide derivative in ethanol and add hydrazine hydrate (1.67 g, 33.3 mmol).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and add dilute hydrochloric acid to dissolve the product and precipitate the phthalhydrazide byproduct.

-

Filter off the phthalhydrazide. Basify the filtrate with aqueous NaOH to precipitate the desired amine.

-

Filter the product, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Conclusion

The synthesis of 2-(aminomethyl)-7-bromonaphthalene can be successfully achieved through several viable synthetic routes. The choice of the optimal pathway will depend on the specific needs of the research, including the availability of starting materials, desired scale, and the laboratory's capabilities. The reductive amination of 7-bromo-2-naphthaldehyde offers a convergent approach, while the reduction of 7-bromo-2-naphthonitrile provides an alternative route from a different precursor. The Gabriel synthesis from 2-bromo-7-(bromomethyl)naphthalene is a classic and reliable method for obtaining the primary amine without over-alkylation. Each of these routes requires careful optimization of reaction conditions to achieve high yields and purity. This guide provides a solid foundation for researchers to embark on the synthesis of this valuable and versatile chemical building block.

References

Sources

- 1. 7-(BroMoMethyl)-2-naphthonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. synchem.de [synchem.de]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. Gabriel Synthesis [drugfuture.com]

- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

A Senior Application Scientist's Guide to 2-Naphthalenemethanamine: Sourcing, Purity, and Analytical Best Practices

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quality of starting materials is paramount. 2-Naphthalenemethanamine, a key building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs), is no exception. Its purity directly influences the outcome of synthetic routes, the impurity profile of the final drug substance, and ultimately, patient safety. This in-depth technical guide provides a comprehensive overview of commercial suppliers, purity considerations, and robust analytical methodologies for 2-Naphthalenemethanamine, empowering researchers to make informed decisions and ensure the integrity of their work.

The Commercial Landscape: Navigating Supplier Selection

A diverse range of chemical suppliers offer 2-Naphthalenemethanamine, catering to various scales of research and manufacturing. The selection of a suitable supplier is a critical first step that extends beyond simple procurement. It involves a thorough evaluation of the supplier's quality systems, documentation practices, and the purity grades they offer.

Key Commercial Suppliers:

| Supplier | Typical Purity Offered | Analytical Methods Mentioned | Scale |

| Sigma-Aldrich (Merck) | ≥97% | GC | Research and Bulk |

| TCI Chemicals | >95.0% (GC) | GC | Research and Bulk |

| Biosynth | Custom Synthesis Available | Analytical Services Offered | Custom |

| Parchem | Specialty Materials | Varies | Bulk |

| LookChem | 95%, 97% | Varies by supplier | Marketplace |

This table is not exhaustive but represents a selection of prominent suppliers in the market. It is crucial for the end-user to request and scrutinize the Certificate of Analysis (CoA) for each specific lot.[1][2]

Supplier Qualification Workflow:

A systematic approach to supplier qualification is essential to mitigate risks associated with raw material quality.

Caption: A streamlined workflow for qualifying suppliers of 2-Naphthalenemethanamine.

Purity and Impurity Profiling: A Deep Dive

The stated purity of 2-Naphthalenemethanamine on a supplier's datasheet is a critical parameter, but understanding the nature of the remaining percentage is equally important. Impurities can arise from the synthetic route, degradation, or storage. Given that a common synthetic pathway to 2-Naphthalenemethanamine involves the reduction of 2-naphthaldehyde or 2-naphthalenecarbonitrile, a number of process-related impurities can be anticipated.

Potential Impurities in 2-Naphthalenemethanamine:

| Impurity | Potential Origin | Potential Impact |

| 2-Naphthaldehyde | Incomplete reduction of the starting material. | Can participate in side reactions, leading to downstream impurities. |

| 2-Naphthoic Acid | Oxidation of 2-naphthaldehyde. | Can affect the pH of reactions and potentially form salt impurities. |

| N-(2-Naphthylmethyl)formamide | Incomplete hydrolysis in certain synthetic routes. | A potential process-related impurity that may have different reactivity. |

| Bis(2-naphthylmethyl)amine | Dimerization during synthesis. | Can complicate purification and may have its own pharmacological activity. |

| Residual Solvents | From the reaction and purification steps (e.g., toluene, ethanol). | Can be toxic and are strictly regulated by guidelines such as ICH Q3C.[3] |

| Inorganic Salts | From workup and purification procedures. | Can affect catalyst performance and reaction kinetics. |

The presence of these and other impurities can have significant consequences in drug development.[3] They can lead to the formation of undesired by-products, reduce reaction yields, and introduce new, potentially genotoxic, impurities into the API. Therefore, a thorough understanding and control of the impurity profile are essential.[4]

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is necessary to comprehensively assess the purity of 2-Naphthalenemethanamine and to identify and quantify any impurities.

Analytical Workflow for Purity Determination:

Sources

Solubility Profile of 2-Naphthalenemethanamine in Common Organic Solvents

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Naphthalenemethanamine, a key intermediate in synthetic chemistry. Recognizing the limited availability of public quantitative solubility data, this document emphasizes the foundational principles governing solubility and presents a detailed, field-proven experimental protocol for its accurate determination. We delve into the physicochemical properties of 2-Naphthalenemethanamine, outline the causality behind experimental choices in the widely accepted shake-flask method, and provide a robust, self-validating workflow for generating reliable solubility data. This guide is designed to empower researchers to produce high-quality, reproducible results essential for applications ranging from reaction optimization to formulation development.

Introduction: The Need for Precise Solubility Data

2-Naphthalenemethanamine (C₁₁H₁₁N) is a primary amine featuring a naphthalene backbone, making it a valuable building block in the synthesis of more complex molecules, including pharmaceutical agents and materials science compounds.[1][2] The success of nearly every application—from designing a synthetic route to developing a stable drug formulation—is fundamentally dependent on a thorough understanding of its solubility in various organic solvents.

Solubility dictates critical process parameters such as reaction kinetics, purification efficiency (crystallization), and the bioavailability of final active pharmaceutical ingredients (APIs). However, a comprehensive, publicly available dataset quantifying the solubility of 2-Naphthalenemethanamine across a range of common organic solvents is notably absent from the literature. This guide bridges that gap by providing not just a summary of known qualitative information but, more importantly, a detailed methodology for its experimental determination.

Physicochemical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved. 2-Naphthalenemethanamine's structure provides key insights into its expected behavior:

-

Naphthalene Moiety: The large, bicyclic aromatic ring system is nonpolar and hydrophobic. This region favors interactions with nonpolar solvents (e.g., toluene, hexane) through van der Waals forces.

-

Methanamine Group (-CH₂NH₂): The primary amine group introduces polarity and the capacity for hydrogen bonding. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, while the N-H protons can act as hydrogen bond donors. This functional group promotes solubility in polar solvents, particularly polar protic solvents like alcohols.[3]

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. Due to its amphiphilic nature, 2-Naphthalenemethanamine is expected to exhibit limited solubility in highly polar solvents like water and low polarity solvents like hexane, with optimal solubility likely found in solvents of intermediate polarity or those that can engage in hydrogen bonding.

Solubility Profile of 2-Naphthalenemethanamine

While precise quantitative data is scarce, the following table summarizes the expected qualitative solubility based on chemical principles and data from analogous compounds.[4] It serves as a template for researchers to populate with experimentally determined values.

| Solvent | Class | Relative Polarity | Quantitative Solubility (at 25°C) | Qualitative Assessment |

| Hexane | Nonpolar | 0.0 | Data not publicly available | Low / Poorly Soluble |

| Toluene | Nonpolar | 2.7 | Data not publicly available | Moderate / Likely Soluble |

| Diethyl Ether | Polar Aprotic | 2.8 | Data not publicly available | Likely Soluble |

| Dichloromethane | Polar Aprotic | 3.1 | Data not publicly available | Likely Soluble |

| Ethyl Acetate | Polar Aprotic | 4.4 | Data not publicly available | Moderate / Likely Soluble |

| Acetone | Polar Aprotic | 5.1 | Data not publicly available | Likely Soluble |

| Isopropanol | Polar Protic | 3.9 | Data not publicly available | Soluble |

| Ethanol | Polar Protic | 5.2 | Data not publicly available | Soluble |

| Methanol | Polar Protic | 5.1 | Data not publicly available | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Data not publicly available | Likely Soluble |

| Water | Polar Protic | High | Data not publicly available | Low / Poorly Soluble |

Experimental Protocol: Equilibrium Shake-Flask Method

The most robust and widely accepted method for determining the equilibrium solubility of a solid compound is the shake-flask method, endorsed by the OECD and other regulatory bodies.[5][6] This method ensures that the solvent is fully saturated with the solute, providing a true measure of equilibrium solubility.

Principle of the Method

An excess amount of solid 2-Naphthalenemethanamine is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Once saturation is achieved, the solid and liquid phases are separated, and the concentration of the dissolved solute in the supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7]

Safety & Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. 2-Naphthalenemethanamine and many organic solvents pose potential hazards.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Ventilation: All handling of the solid compound and volatile organic solvents must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[12] Avoid creating dust when handling the solid material.[11]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[9]

Materials & Equipment

-

2-Naphthalenemethanamine (high purity, >98%)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Glass vials or flasks with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Validated HPLC system with a UV detector or other suitable analytical instrument.

Step-by-Step Experimental Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of 2-Naphthalenemethanamine to a pre-weighed vial. The amount should be sufficient to ensure a visible excess of solid remains at the end of the experiment. A 10% excess over the expected solubility is a good starting point.[13]

-

Record the exact mass of the added solid.

-

Add a precise, known volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a moderate speed (e.g., 100-150 rpm) to keep the solid suspended without creating a vortex.[13]

-

Equilibration time is critical. For novel determinations, it is essential to establish the time to equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours) until consecutive measurements show no significant change (e.g., <5%).[6]

-

-

Sample Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of your pre-calibrated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample to determine the concentration of 2-Naphthalenemethanamine.

-

Perform each experiment in triplicate to ensure reproducibility.[6]

-

-

Calculation:

-

Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (g/L) = Measured Concentration (g/L) × Dilution Factor

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of 2-Naphthalenemethanamine.

Conclusion

While a comprehensive public dataset on the solubility of 2-Naphthalenemethanamine remains to be compiled, this guide provides the necessary scientific foundation and a detailed experimental protocol for its determination. By adhering to the principles of the equilibrium shake-flask method and employing rigorous analytical practices, researchers can generate the high-quality, reliable data essential for advancing their work in drug development and chemical synthesis. The provided framework ensures that such investigations are conducted safely, efficiently, and with a high degree of scientific integrity.

References

- Vertex AI Search. (2022-05-17).

- OECD. (2006-03-23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- Echemi. * (R)-(+)-1-(2-NAPHTHYL)

- Fisher Scientific.

- Apollo Scientific. (2023-03-12). 1-(2-Naphthyl)methanamine.

- CDH Fine Chemical.

- Benchchem. Solubility Profile of 2-Naphthalenemethanol: A Technical Guide for Researchers.

- Unknown Source.

- Moorpark College. Experiment 13 – Properties of Amines and Amides.

- OECD. Test No.

- Solubility of Things. 2-Aminonaphthalene.

- World Health Organiz

- SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- GovInfo. (2000-12-15). 304 Subpart E—Product Properties Test Guidelines P C C = /.

- American Institute of Physics. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2.

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- Gassnova.

- PubChem. 1-(2-Naphthyl)methanamine | C11H11N | CID 137282.

- NIH. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC.

- Sigma-Aldrich. Solvent Miscibility Table.

- Unknown Source. Solvent Miscibility Table.

- Phenomenex. SOLVENT MISCIBILITY TABLE.

- ChemicalBook. 1-(2-NAPHTHYL)METHANAMINE | 2018-90-8.

- Vapourtec. SOLVENT MISCIBILITY CHART.

- Unknown Source. Polarity of Solvents.

Sources

- 1. 1-(2-Naphthyl)methanamine | C11H11N | CID 137282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-NAPHTHYL)METHANAMINE | 2018-90-8 [amp.chemicalbook.com]

- 3. moorparkcollege.edu [moorparkcollege.edu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. oecd.org [oecd.org]

- 6. who.int [who.int]

- 7. benchchem.com [benchchem.com]

- 8. biosynth.com [biosynth.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. scielo.br [scielo.br]

health and safety data for 2-Naphthalenemethanamine

An In-Depth Technical Guide to the Health and Safety of 2-Naphthalenemethanamine

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's health and safety profile is paramount to ensuring a safe laboratory environment and the integrity of experimental outcomes. This guide provides a detailed examination of 2-Naphthalenemethanamine (CAS No: 2018-90-8), a compound used in various biochemical and laboratory applications.[1] While structurally related to the known human carcinogen 2-Naphthylamine, it is critical to note that the toxicological properties of 2-Naphthalenemethanamine itself have not been thoroughly investigated.[1] This necessitates a cautious and rigorous approach to its handling, storage, and disposal.

Hazard Identification and GHS Classification

2-Naphthalenemethanamine is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.[2]

Table 1: GHS Hazard Classification for 2-Naphthalenemethanamine

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |

The compound is identified by a "Warning" signal word and the GHS07 exclamation mark pictogram.[1]

Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure are inhalation of dust or vapors, direct skin contact, and eye contact.[4][5] Ingestion is a potential, though less common, route of exposure in a laboratory setting.

-

Acute Effects : Exposure can lead to immediate health consequences. Inhalation may cause respiratory irritation, while skin and eye contact will result in irritation.[1][2] Swallowing the substance is harmful and can lead to systemic toxicity.[1][3]

-

Chronic Effects & Carcinogenicity : There is a significant gap in the literature regarding the long-term effects of 2-Naphthalenemethanamine. However, its structural analog, 2-Naphthylamine, is a well-documented human carcinogen, known to cause bladder cancer.[6][7][8][9] The International Agency for Research on Cancer (IARC) classifies 2-Naphthylamine as a Group 1 carcinogen.[6][7] Given this relationship, and the statement that the toxicology of 2-Naphthalenemethanamine has not been fully investigated, a precautionary principle must be applied, treating the compound with a high degree of caution to minimize any potential for long-term health effects.[1]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 2-Naphthalenemethanamine, a multi-layered safety approach based on the hierarchy of controls is essential.

Caption: Hierarchy of Controls for managing exposure risks.

Engineering Controls

The primary engineering control for handling this compound is to work exclusively within a certified chemical fume hood.[10] This captures dust and vapors at the source, preventing inhalation. Mechanical exhaust is required to ensure adequate ventilation.[1] Workstations must be equipped with an eyewash station and a safety shower in close proximity.[1][10]

Personal Protective Equipment (PPE)

PPE should be selected based on a thorough risk assessment. The following table outlines the minimum required PPE.

Table 2: Personal Protective Equipment (PPE) Requirements

| Body Part | Protection | Standard/Specification | Rationale |

| Eyes/Face | Safety goggles or glasses with side shields | OSHA 29 CFR 1910.133 or EN 166 | Protects against splashes and dust, preventing serious eye irritation.[1][5][10] |

| Hands | Compatible, chemical-resistant gloves | EU Directive 89/686/EEC, EN 374 | Prevents skin contact, which causes irritation and potential absorption.[1][5] Gloves must be inspected before use.[5] |

| Body | Protective clothing, lab coat | N/A | Prevents contamination of personal clothing and skin.[1][5] |

| Respiratory | NIOSH/MSHA or EN 149 approved respirator | OSHA 29 CFR 1910.134 or EN 149 | Required when dusts are generated or if ventilation is inadequate to prevent inhalation of harmful particles.[1][10][11] |

Safe Handling and Storage Protocols

Adherence to strict protocols is crucial for minimizing exposure.

Step-by-Step Handling Protocol

-

Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as listed in Table 2.

-

Dispensing : Handle the solid material carefully to avoid generating dust.[4][11] Use non-sparking tools.[5]

-

Manipulation : Keep the container tightly closed when not in use.[1][4] Avoid all personal contact, including inhalation and contact with skin, eyes, and clothing.[1][12]

-

Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1][10] Decontaminate the work area.

-

Clothing : Remove any contaminated clothing immediately and wash it before reuse.[1][5]

Storage Requirements

Proper storage is essential to maintain the chemical's stability and prevent accidental release.

-

Temperature : Store in a cool, dry place, typically recommended between 2°C - 8°C.[1]

-

Atmosphere : Keep containers tightly closed in a well-ventilated area.[1][10] For sensitive applications, storage under an inert gas like nitrogen may be required.[10]

-

Incompatibilities : Store away from strong oxidizing agents.[1][10]

-

Container : Use the original, properly labeled container. Ensure containers are protected against physical damage and checked regularly for leaks.[4]

Emergency Procedures

Rapid and correct response during an emergency can significantly reduce injury and environmental contamination.

First Aid Measures

Immediate action is required in case of exposure.

Table 3: First Aid Measures for 2-Naphthalenemethanamine Exposure

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately.[1][10] If breathing is difficult or has stopped, administer artificial respiration (avoiding mouth-to-mouth).[1][10] Keep the person warm and at rest. Seek immediate medical attention.[1][13] |

| Skin Contact | Immediately remove all contaminated clothing.[12] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation occurs or persists.[5][10] |

| Eye Contact | Immediately flush the eyes with plenty of flowing water for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1] |

| Ingestion | Do NOT induce vomiting.[10] If the person is conscious, wash out their mouth with water.[1] Never give anything by mouth to an unconscious person.[5][10] Call a physician or Poison Control Center immediately.[1][5] |

Fire-Fighting Measures

-

Extinguishing Media : Use dry chemical powder, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[8][12]

-

Specific Hazards : The compound is not considered a significant fire risk but may burn.[4] Combustion produces toxic fumes, including nitrogen oxides (NOx) and carbon dioxide (CO2).[1][8] Containers may explode if heated.[8]

-

Protective Actions : Firefighters should wear full body protective clothing and a self-contained breathing apparatus (SCBA).[12] Use water spray to keep fire-exposed containers cool.[8]

Accidental Release Measures (Spill Control)

A clear, systematic approach is necessary to manage spills safely and effectively.

Caption: Step-by-step workflow for responding to a chemical spill.

-

Minor Spills : For small quantities, clean up spills immediately.[4] Use dry clean-up procedures and avoid generating dust.[4] Sweep or vacuum the material and place it into a clean, dry, sealable, and labeled container for disposal.[4]

-

Major Spills : For larger spills, clear the area of all personnel.[4] Alert others and control personal contact by using appropriate protective equipment, including a dust respirator.[4] Prevent the spillage from entering drains, sewers, or water courses.[1][4] If contamination of waterways occurs, advise emergency services.[4]

Physical, Chemical, and Stability Data

Understanding the compound's physical properties is essential for safe handling and experimental design.

Table 4: Summary of Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 2018-90-8 | [1][2] |

| Molecular Formula | C11H11N | [1][2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | [14] |

| Melting Point | 59.5°C | [15] |

| Boiling Point | ~271.88°C (estimate) | [15] |

| Incompatible Materials | Strong oxidizing agents | [1][10] |

| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon dioxide (CO2) | [1] |

The substance is stable under normal storage conditions.[10] Hazardous polymerization does not occur.[10]

Disposal Considerations

All waste material must be treated as hazardous.

-

Method : Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

-

Regulations : Disposal must be conducted in accordance with all applicable local, regional, national, and international regulations.[1][5] Do not allow the product to enter drains or soil.[1]

Conclusion

2-Naphthalenemethanamine is a hazardous chemical that demands rigorous safety protocols. Its acute toxicity and irritant properties are well-defined. While its chronic toxicity and carcinogenic potential have not been thoroughly investigated, its structural similarity to the known carcinogen 2-Naphthylamine mandates a highly cautious approach. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and strict adherence to safe handling and emergency procedures, researchers can effectively mitigate the risks and ensure a safe working environment.

References

- Safety Data Sheet for 2-Naphthalenemethanamine. (2022-05-17). Fine-Chem.

-

Czubacka, E., et al. (2020). 2-NAPHTHYLAMINE TOXICITY. Medycyna Pracy, 71(2), 205–20. [Link]

-

Hazardous Substance Ecological Fact Sheet and Ecotoxicity Profile for 2-Naphthylamine. New Jersey Department of Environmental Protection. [Link]

-

1-(2-Naphthyl)methanamine. PubChem, National Center for Biotechnology Information. [Link]

-

Chemical Properties of 2-Naphthalenamine, N-methyl- (CAS 2216-67-3). Cheméo. [Link]

-

2-NAPHTHYLAMINE. In: Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. Lyon (FR): International Agency for Research on Cancer; 2012. [Link]

-

First Aid Procedures for Chemical Hazards. NIOSH, Centers for Disease Control and Prevention. [Link]

-

Hazardous Substance Fact Sheet: 2-NAPHTHYLAMINE. New Jersey Department of Health. [Link]

-

2-Naphthalenamine, N-methyl-. PubChem, National Center for Biotechnology Information. [Link]

-

2-Naphthalenemethanamine Chemical Properties. LookChem. [Link]

-

2-Naphthylamine. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Guideline for 1-Naphthylamine. ChemTrack.org. [Link]

-

2-Naphthylamine Safety Data Sheet. NextSDS. [Link]

-

N-Methyl-N-naphthylmethylamine. PubChem, National Center for Biotechnology Information. [Link]

-

2-Methylnaphthalene. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 1-(2-Naphthyl)methanamine | C11H11N | CID 137282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylnaphthalene | C11H10 | CID 7055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. echemi.com [echemi.com]

- 6. medpr.imp.lodz.pl [medpr.imp.lodz.pl]

- 7. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. Naphthalen-2-ylmethanamine | 2018-90-8 | TCI EUROPE N.V. [tcichemicals.com]

- 15. 1-(2-NAPHTHYL)METHANAMINE CAS#: 2018-90-8 [amp.chemicalbook.com]

Methodological & Application

The Versatility of 2-Naphthalenemethanamine in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling the Synthetic Potential of a Naphthyl Building Block

In the landscape of organic synthesis, the naphthalene scaffold remains a cornerstone for the construction of complex molecules with significant biological and material properties. Among the numerous naphthalene derivatives, 2-Naphthalenemethanamine, with its unique combination of a bulky, lipophilic naphthyl group and a reactive primary amine, has emerged as a versatile and valuable building block. Its incorporation into molecular frameworks can profoundly influence pharmacological activity, offering a gateway to novel therapeutics.[1][2] This guide provides an in-depth exploration of the applications of 2-naphthalenemethanamine in key organic transformations, complete with detailed, field-proven protocols designed for researchers, scientists, and professionals in drug development.

Core Applications and Synthetic Protocols

This section delves into specific, high-impact applications of 2-naphthalenemethanamine, providing both the theoretical underpinnings and practical, step-by-step guidance for successful execution in the laboratory.

The Gateway to Bioactive Imines: Schiff Base Condensation

The formation of a Schiff base, or an imine, through the condensation of a primary amine with an aldehyde or ketone is a fundamental transformation in organic chemistry.[3] These compounds are not merely synthetic intermediates but often exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4] The reaction of 2-naphthalenemethanamine with various carbonyl compounds provides a straightforward route to a diverse library of Schiff bases, where the naphthalene moiety can play a crucial role in modulating biological efficacy.

Mechanistic Insight: The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the stable imine.[4][5][6] The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing its electrophilicity.

Diagram: Mechanism of Schiff Base Formation

Caption: Mechanism of Schiff Base Formation.

Experimental Protocol: Synthesis of N-(naphthalen-2-ylmethyl)benzenecarboximidoyl chloride

This protocol details the synthesis of a representative Schiff base from 2-naphthalenemethanamine and benzaldehyde.

| Parameter | Value | Rationale/Notes |

| Reactants | 2-Naphthalenemethanamine (1.0 eq), Benzaldehyde (1.0 eq) | Equimolar amounts ensure efficient conversion. |

| Solvent | Ethanol or Methanol | Protic solvents are effective for this condensation. |

| Catalyst | Glacial Acetic Acid (catalytic amount) | A few drops of acid catalyst accelerate the reaction. |

| Temperature | Reflux | Heating drives the equilibrium towards product formation by removing water. |

| Reaction Time | 2-4 hours | Monitor by TLC for the disappearance of starting materials. |

| Work-up | Cooling and filtration | The product often crystallizes upon cooling. |

| Purification | Recrystallization from ethanol | Ensures high purity of the final product. |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthalenemethanamine (1.0 mmol) in ethanol (10 mL).

-

Addition of Reactants: Add benzaldehyde (1.0 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate crystallization.

-

Purification: Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry. If necessary, recrystallize the crude product from hot ethanol to obtain pure crystals.

-

Characterization: Confirm the structure of the synthesized Schiff base using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Building the Amide Backbone: Acylation Reactions

The amide bond is a cornerstone of peptide and protein chemistry and is present in a vast number of pharmaceuticals. 2-Naphthalenemethanamine can be readily acylated to form a wide range of N-(naphthalen-2-ylmethyl)amides, which are of interest in medicinal chemistry.[8]

Mechanistic Insight: The acylation of an amine with an acyl chloride is a classic example of nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide.[3] A base is typically added to neutralize the HCl byproduct.

Diagram: Amide Synthesis Workflow

Caption: General workflow for amide synthesis.

Experimental Protocol: Synthesis of N-(naphthalen-2-ylmethyl)benzamide

This protocol describes the synthesis of a representative amide using benzoyl chloride.

| Parameter | Value | Rationale/Notes |

| Reactants | 2-Naphthalenemethanamine (1.0 eq), Benzoyl Chloride (1.05 eq) | A slight excess of the acylating agent can ensure complete consumption of the amine. |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents are suitable for this reaction. |

| Base | Triethylamine (Et₃N) or Pyridine (1.1 eq) | An organic base is used to scavenge the HCl byproduct. |

| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction, followed by stirring at room temperature for completion. |

| Reaction Time | 1-3 hours | Typically a rapid reaction, monitor by TLC. |

| Work-up | Aqueous extraction | Removes the base hydrochloride salt and unreacted reagents. |

| Purification | Column chromatography or Recrystallization | Dependant on the physical properties of the product. |

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 2-naphthalenemethanamine (1.0 mmol) and triethylamine (1.1 mmol) in dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Acylating Agent: Add benzoyl chloride (1.05 mmol) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., hexane:ethyl acetate 7:3).

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.[10]

-

Characterization: The structure of N-(naphthalen-2-ylmethyl)benzamide can be confirmed by its spectroscopic data. For instance, in the ¹H NMR spectrum, one would expect to see characteristic signals for the aromatic protons of the naphthalene and benzene rings, as well as a doublet for the methylene protons adjacent to the nitrogen and a broad singlet for the amide N-H proton.[11] The ¹³C NMR would show a characteristic signal for the amide carbonyl carbon around 167 ppm.[11][12]

Constructing Heterocyclic Scaffolds: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, which are prevalent in natural products and pharmaceuticals.[4] While the classical Pictet-Spengler reaction involves a β-arylethylamine, a variation with 2-naphthalenemethanamine can lead to novel dibenzo-fused nitrogen heterocycles.

Mechanistic Insight: The reaction proceeds through the initial formation of a Schiff base between the amine and an aldehyde. Under acidic conditions, the imine is protonated to form an electrophilic iminium ion. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich naphthalene ring attacks the iminium ion, leading to cyclization and the formation of the new heterocyclic ring.[6]

Diagram: Pictet-Spengler Reaction Mechanism

Caption: Pictet-Spengler reaction mechanism.

Experimental Protocol: Synthesis of a Tetrahydro-β-carboline Derivative

This protocol provides a general procedure for the Pictet-Spengler reaction of 2-naphthalenemethanamine with an aldehyde.

| Parameter | Value | Rationale/Notes |

| Reactants | 2-Naphthalenemethanamine (1.0 eq), Aldehyde (e.g., formaldehyde) (1.1 eq) | A slight excess of the aldehyde can drive the reaction to completion. |

| Solvent | Toluene or Dichloromethane | Aprotic solvents are commonly used. |

| Catalyst | Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TsOH) | A strong acid catalyst is required to facilitate both imine formation and cyclization. |

| Temperature | Room Temperature to Reflux | The required temperature depends on the reactivity of the substrates. |

| Reaction Time | 12-24 hours | The reaction is typically slower than simple acylation. |

| Work-up | Neutralization and extraction | The acidic catalyst must be neutralized before extraction. |

| Purification | Column chromatography | To separate the product from any unreacted starting materials and byproducts. |

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 2-naphthalenemethanamine (1.0 mmol) in toluene (15 mL), add the aldehyde (1.1 mmol).

-

Catalyst Addition: Add trifluoroacetic acid (1.0 mmol) to the mixture.

-

Reaction: Stir the reaction mixture at the appropriate temperature (start at room temperature and heat if necessary) for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture and neutralize with a saturated solution of NaHCO₃. Extract the product with ethyl acetate.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[10]

-

Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the tetrahydro-β-carboline derivative.[13]

Conclusion and Future Outlook

2-Naphthalenemethanamine has proven to be a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in the formation of Schiff bases, amides, and complex heterocyclic structures underscores its importance in the generation of diverse molecular scaffolds for drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the utilization of this reagent, while the mechanistic insights offer a deeper understanding of the underlying chemical principles. As the quest for novel bioactive compounds continues, the creative application of 2-naphthalenemethanamine in established and emerging synthetic methodologies will undoubtedly lead to the discovery of new molecules with significant potential.

References

-

Malaysian Journal of Analytical Sciences. (2022). SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Monitor by TLC. Retrieved from [Link]

- Noor Aaisa, N. T., Kassim, K., Kamaruzaman, N. A., & Mohideen, M. (2022). Synthesis and Mechanism Study of New Bivalent β-Carboline Derivatives. Malaysian Journal of Analytical Sciences, 26(1), 1-7.

- MDPI. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)

-

Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

- Nielsen, T. E., & Schreiber, S. L. (2001). Solid-phase synthesis of tetrahydro-beta-carbolines and tetrahydroisoquinolines by stereoselective intramolecular N-carbamyliminium Pictet-Spengler reactions.

-

Scribd. (n.d.). Final Benzamide Preparations. Retrieved from [Link]

- Scientific Reports. (2015).

- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. BenchChem.

-

Sciforum. (n.d.). Synthesis of β-carboline derivatives. Retrieved from [Link]

-

That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube. Retrieved from [Link]